

The 4-Phenylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (1-Phenylpiperidin-4-yl)methanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant drugs targeting the central nervous system (CNS). Its inherent conformational flexibility and amenability to synthetic modification have allowed for the development of potent and selective ligands for a diverse range of biological targets. This technical guide provides a comprehensive overview of the 4-phenylpiperidine core, with a focus on its application in the development of opioid receptor modulators, dopamine transporter inhibitors, and neurokinin-1 receptor antagonists.

The 4-Phenylpiperidine Scaffold: An Introduction

The 4-phenylpiperidine structure consists of a piperidine ring with a phenyl group attached at the 4-position. This arrangement provides a robust framework that can be functionalized at several key positions to modulate pharmacological activity. The nitrogen atom of the piperidine ring is a crucial basic center that can be substituted to influence receptor affinity and selectivity. The phenyl ring offers a site for substitution to explore electronic and steric effects on ligand-receptor interactions. Furthermore, the 4-position of the piperidine ring can be further substituted to introduce additional pharmacophoric elements. This versatility has made the 4-phenylpiperidine scaffold a cornerstone in the design of CNS-active agents.^[1]

Therapeutic Applications and Structure-Activity Relationships

The 4-phenylpiperidine core is a key feature in drugs targeting several important receptor and transporter families. The following sections detail the structure-activity relationships (SAR) for three major classes of therapeutic agents based on this scaffold.

Opioid Receptor Modulators

The 4-phenylpiperidine scaffold is perhaps most famously associated with the development of potent opioid analgesics, most notably the fentanyl class of compounds.^[2] These agents primarily target the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain perception.^[2]

Structure-Activity Relationships for Opioid Activity:

- **N-Substituent:** The nature of the substituent on the piperidine nitrogen is critical for opioid activity. Small alkyl groups, such as methyl in pethidine, are common. However, larger and more complex substituents, like the phenethyl group in fentanyl, can dramatically increase potency.^[3] The N-substituent is believed to interact with a specific pocket in the opioid receptor.
- **4-Phenyl Ring:** Substitution on the phenyl ring can influence potency and selectivity. A meta-hydroxyl group on the phenyl ring is a key feature of some potent opioids, mimicking the phenolic hydroxyl of morphine.
- **4-Position of the Piperidine Ring:** The introduction of an acyloxy or carboxamido group at the 4-position of the piperidine ring is a hallmark of many potent opioid analgesics. For instance, the propionanilide group in fentanyl is essential for its high affinity and efficacy.

Table 1: Binding Affinities (K_i) of Representative 4-Phenylpiperidine Opioid Receptor Modulators

Compound	N-Substituent	4-Position Substituent	μ -Opioid Receptor K_i (nM)
Pethidine (Meperidine)	Methyl	Ethoxycarbonyl	~100-200
Fentanyl	Phenethyl	N-Phenylpropionamide	~0.3-1.0
Sufentanil	Thienylethyl	N-Phenylpropionamide	~0.02-0.1
Remifentanil	Methyl propanoate	N-Phenylpropionamide	~1.0-2.0

Dopamine Transporter (DAT) Inhibitors

The 4-phenylpiperidine scaffold is also a key component of several potent and selective dopamine transporter (DAT) inhibitors. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition can lead to increased dopaminergic neurotransmission. This mechanism is relevant for the treatment of conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

Structure-Activity Relationships for DAT Inhibition:

- **N-Substituent:** The N-substituent plays a significant role in DAT affinity and selectivity. Bulky and lipophilic groups are often favored. For example, in analogues of GBR 12909, a potent DAT inhibitor, the N-substituent is a 3-phenylpropyl group.[4]
- **4-Phenyl Ring:** Substitution on the phenyl rings of the diphenylmethoxy moiety in GBR 12909 analogues has been extensively studied. Electron-withdrawing groups, such as fluorine, on these rings generally enhance DAT affinity and selectivity over the serotonin transporter (SERT).[5]
- **4-Position of the Piperidine Ring:** The nature of the substituent at the 4-position is critical. In many potent DAT inhibitors, this position is occupied by a diphenylmethoxyethyl group or a similar bulky, lipophilic moiety.[6]

Table 2: Inhibitory Concentrations (IC50) of Representative 4-Phenylpiperidine Dopamine Transporter Inhibitors

Compound	N-Substituent	4-Position Substituent	DAT IC50 (nM)	SERT/DAT Selectivity
GBR 12909 analogue (1a)	3-Phenylpropyl	2-(Diphenylmethoxy)ethyl	14	6.1
GBR 12909 analogue (9)	3-Phenylpropyl	2-(Diphenylmethoxy)ethyl with 4,4'-difluoro	6.6	33.8
GBR 12909 analogue (19a)	3-Phenylpropyl	2-(Diphenylmethoxy)ethyl with 4'-fluoro on N-phenylpropyl	6.0	30.0
N-Benzylpiperidine analogue (5a)	4-Fluorobenzyl	2-(Diphenylmethoxy)ethyl	17.2	112
N-Benzylpiperidine analogue (11b)	4-Nitrobenzyl	2-(Diphenylmethoxy)ethyl	16.4	108

Neurokinin-1 (NK1) Receptor Antagonists

The 4-phenylpiperidine scaffold has been successfully employed in the development of non-peptide antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in emesis, pain, and inflammation.

Structure-Activity Relationships for NK1 Antagonism:

- N-Substituent: A wide range of substituents on the piperidine nitrogen are tolerated, including acyl and sulfonyl groups.[7]

- **4-Phenyl Ring:** The phenyl ring at the 4-position is a key feature for high-affinity binding.
- **4-Position of the Piperidine Ring:** The presence of a second substituent at the 4-position, creating a 4,4-disubstituted piperidine, is crucial for potent NK1 antagonism. A benzyloxymethyl group, particularly with 3,5-bis(trifluoromethyl) substitution on the benzyl ring, has been shown to be optimal for high affinity.^[7]

Table 3: Inhibitory Concentrations (IC50) of Representative 4-Phenylpiperidine Neurokinin-1 Receptor Antagonists

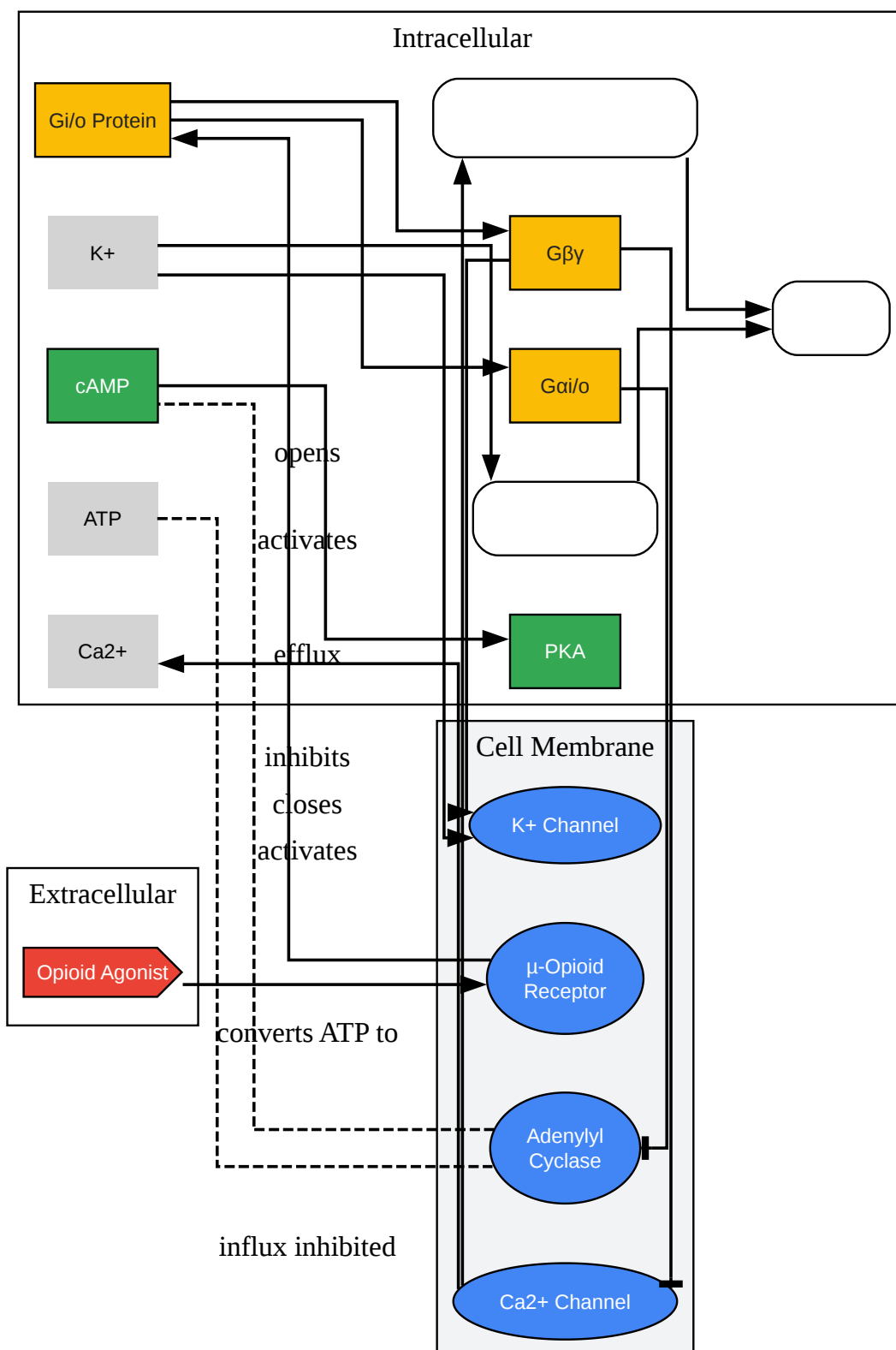
Compound	N-Substituent	4-Position Substituents	hNK1 IC50 (nM)
Analogue 12	H	Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl	0.95
Analogue 38	Acyl	Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl	5.3
Analogue 39	Sulfonyl	Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl	5.7

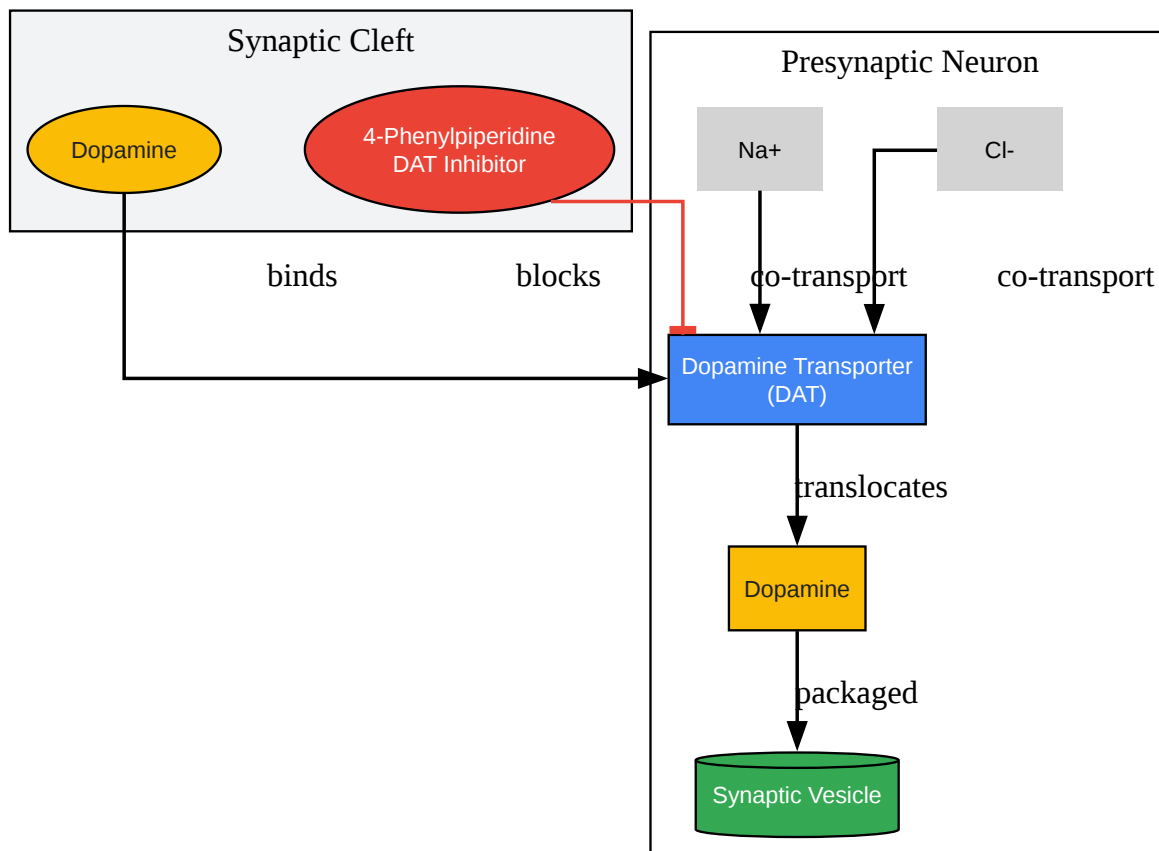
Signaling Pathways

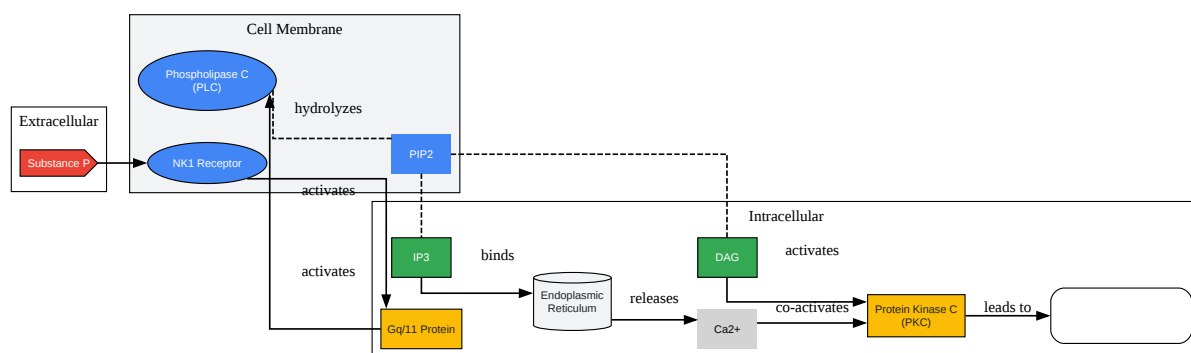
The therapeutic effects of 4-phenylpiperidine-based drugs are mediated through their interaction with specific cellular signaling pathways.

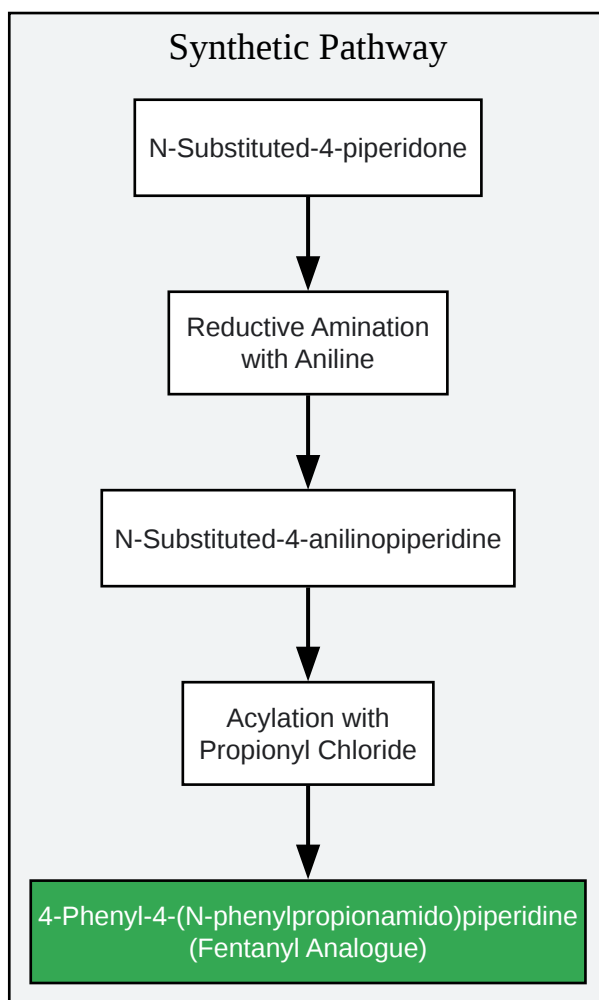
Mu-Opioid Receptor Signaling

Activation of the μ -opioid receptor, a Gi/o-coupled GPCR, by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunits of the dissociated G-protein can also directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K⁺) channels and the closing of voltage-gated calcium (Ca²⁺) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to analgesia.









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